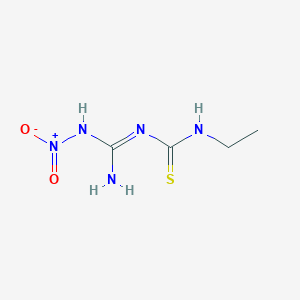

1-ethyl-3-(N-nitroamidino)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-3-(N-nitroamidino)thiourea is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Wissenschaftliche Forschungsanwendungen

1-ethyl-3-(N-nitroamidino)thiourea has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.

Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the production of dyes, elastomers, and other materials, leveraging its unique chemical properties.

Wirkmechanismus

Target of Action

Thioureas and their derivatives, including 1-ethyl-3-(N-nitroamidino)thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in carbohydrate metabolism, neurotransmission, and glucose homeostasis, respectively .

Mode of Action

Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a complex between the thiourea derivative and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .

Biochemical Pathways

The inhibition of enzymes like α-amylase, α-glucosidase, AChE, BuChE, and G6Pase by thiourea derivatives can affect several biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, leading to decreased breakdown and absorption of carbohydrates . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, while the inhibition of G6Pase can impact glucose homeostasis .

Result of Action

The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the disruption of carbohydrate metabolism can affect energy production, while the alteration of neurotransmission can influence nerve signal transmission . The impact on glucose homeostasis can also affect blood glucose levels .

Safety and Hazards

Zukünftige Richtungen

Thioureas and their derivatives have been the subject of extensive study due to their wide range of applications in chemistry, biology, materials science, chemical engineering, and other industrial processes . They have promising roles in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . Therefore, the future directions for 1-ethyl-3-(N-nitroamidino)thiourea could involve further exploration of its potential applications in these areas.

Vorbereitungsmethoden

The synthesis of 1-ethyl-3-(N-nitroamidino)thiourea typically involves the reaction of ethyl isothiocyanate with N-nitroamidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-ethyl-3-(N-nitroamidino)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the ethyl or nitro groups are replaced by other functional groups, depending on the reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-ethyl-3-(N-nitroamidino)thiourea can be compared with other thiourea derivatives, such as:

- 1-(2-aminoethyl)thiourea

- N,N’-(iminodiethane-2,1-diyl)bis(thiourea)

- 1-[1-methyl-2-(phenylamino)ethyl]thiourea

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Eigenschaften

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGHHLVCSUYOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N=C(N)N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)/N=C(\N)/N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2754430.png)

![8-ethoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2754433.png)

![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2754438.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane](/img/structure/B2754445.png)

![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)